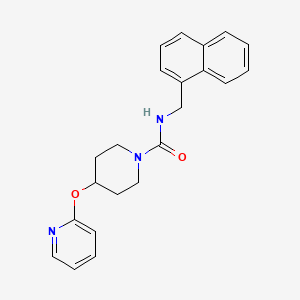

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

CAS No.: 1448046-17-0

Cat. No.: VC6565318

Molecular Formula: C22H23N3O2

Molecular Weight: 361.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448046-17-0 |

|---|---|

| Molecular Formula | C22H23N3O2 |

| Molecular Weight | 361.445 |

| IUPAC Name | N-(naphthalen-1-ylmethyl)-4-pyridin-2-yloxypiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C22H23N3O2/c26-22(24-16-18-8-5-7-17-6-1-2-9-20(17)18)25-14-11-19(12-15-25)27-21-10-3-4-13-23-21/h1-10,13,19H,11-12,14-16H2,(H,24,26) |

| Standard InChI Key | USGMEFLCIUNDRI-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43 |

Introduction

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure. It features a piperidine core, a naphthalene moiety, and a pyridine-2-yloxy group. The molecular formula for this compound is CHNO, with a molecular weight of approximately 361.4 g/mol .

Synthesis and Reactivity

The synthesis of N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves multi-step organic reactions. These steps may include the formation of the piperidine core, introduction of the naphthalene and pyridine moieties, and final carboxamide formation. The compound's reactivity is attributed to its functional groups, such as the piperidine ring, which can undergo acylation and alkylation reactions, and the carboxamide group, which may participate in hydrolysis under acidic or basic conditions.

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural characteristics. It may serve as a lead compound for developing new drugs targeting various diseases, particularly those related to neurological disorders or conditions involving neurotransmitter modulation. Additionally, its unique structure may allow for exploration in fields such as agrochemicals or materials science.

Research Findings and Interaction Studies

Interaction studies involving N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide could focus on its binding affinity to specific receptors or enzymes relevant to its proposed therapeutic applications. Techniques such as molecular docking, in vitro assays, and in vivo models may be employed to elucidate the compound’s mechanism of action and potential therapeutic benefits.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide. For example, compounds like 4-(phenanthren-9-ylmethyl)-N-pyridin-2-ylpiperazine-1-carboxamide contain different aromatic moieties, which may influence their biological activity and applications compared to N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide | Naphthalene and pyridine-2-yloxy groups | Potential neurological applications |

| 4-(phenanthren-9-ylmethyl)-N-pyridin-2-ylpiperazine-1-carboxamide | Phenanthrene moiety | More complex aromatic interactions |

| N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine | Chlorine substituents | Different pharmacological properties due to halogen effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume